Aglafoline
Aglafoline
Aglafolin is a heterotricyclic compound based on a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan framework substituted by hydroxy groups at positions C-1 and C-8b, a methoxycarbonyl group at C-2, a phenyl group at C-3, a 4-methoxyphenyl group at C-3a and methoxy groups at C-6 and C-8. A platelet aggregation inhibitor found in Aglaia elliptifolia and Aglaia odorata. It has a role as a metabolite and a platelet aggregation inhibitor. It is an organic heterotricyclic compound and a methyl ester.
Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
143901-35-3
VCID:
VC0002970
InChI:
InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
SMILES:
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Molecular Formula:
C28H28O8
Molecular Weight:
492.5 g/mol
Aglafoline
CAS No.: 143901-35-3
VCID: VC0002970
Molecular Formula: C28H28O8
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Aglafolin is a heterotricyclic compound based on a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan framework substituted by hydroxy groups at positions C-1 and C-8b, a methoxycarbonyl group at C-2, a phenyl group at C-3, a 4-methoxyphenyl group at C-3a and methoxy groups at C-6 and C-8. A platelet aggregation inhibitor found in Aglaia elliptifolia and Aglaia odorata. It has a role as a metabolite and a platelet aggregation inhibitor. It is an organic heterotricyclic compound and a methyl ester. Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available. |
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CAS No. | 143901-35-3 |
Product Name | Aglafoline |
Molecular Formula | C28H28O8 |
Molecular Weight | 492.5 g/mol |
IUPAC Name | methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 |
Standard InChIKey | VFTGDXPPYSWBSO-GWNOIRNCSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES | COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Canonical SMILES | COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Synonyms | aglafoline |
Reference | [1]. Ko FN, et al. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr. Eur J Pharmacol. 1992 Jul 21;218(1):129-35. |
PubChem Compound | 393601 |
Last Modified | Jul 15 2023 |
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